molecular formula C21H18N4O5 B2637347 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one CAS No. 1251603-18-5

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2637347
CAS No.: 1251603-18-5
M. Wt: 406.398
InChI Key: LGEQGVJQIZEFTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-N-arylacetamides with sulfonamide derivatives in ethanol under refluxing conditions . This reaction afforded the target compounds N-aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)-acetamides in good to excellent yields (57–97%) .

Scientific Research Applications

Methoxy- and Fluorine-substituted Analogs for CB1 Receptor Affinity

Methoxy and fluorine analogs substituted on the terminal carbon of the pentyl chain of a closely related compound were synthesized with the aim of developing tracers for medical imaging, specifically for positron emission tomography (PET) ligands targeting the cerebral cannabinoid CB1 receptor. These analogs exhibited affinities comparable to those of the CB1 reference antagonist SR141716, suggesting their potential for biological imaging studies of the CB1 receptor (Shintaro Tobiishi et al., 2007).

Structure-Activity Relationships of Pyrazole Derivatives

A study on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists highlighted the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This research provided insights into the pharmacological potential of such compounds to antagonize the harmful side effects of cannabinoids and cannabimimetic agents (R. Lan et al., 1999).

Glycine Transporter 1 Inhibitor

Another study identified a structurally diverse compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline. This compound exhibited potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile, which could contribute to its therapeutic potential (Shuji Yamamoto et al., 2016).

Antibacterial Activity of N-substituted Derivatives

N-substituted derivatives of a closely related compound were synthesized and exhibited moderate to talented antibacterial activity against Gram-negative and Gram-positive bacteria. This study emphasizes the biological activities of such compounds beyond their potential in CNS applications (H. Khalid et al., 2016).

Histone Deacetylase Inhibitors

Benzimidazole and imidazole inhibitors of histone deacetylases were designed and synthesized, showing nanomolar inhibition of human histone deacetylases. Several compounds demonstrated significant biological activity, highlighting the potential of these compounds in the modulation of gene expression through histone deacetylation (J. Bressi et al., 2010).

HIV-1 Reverse Transcriptase Inhibitors

Research into piperidine-4-yl-aminopyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment identified N-phenyl piperidine analogs with broad potency against resistant mutant viruses. This underscores the potential of such compounds in the development of novel therapies for HIV-1 (Guozhi Tang et al., 2010).

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-27-15-6-4-5-14(12-15)25-10-9-16(26)19(23-25)21-22-20(24-30-21)13-7-8-17(28-2)18(11-13)29-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEQGVJQIZEFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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